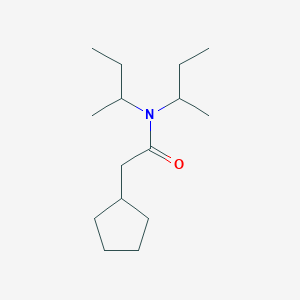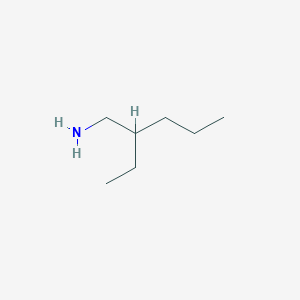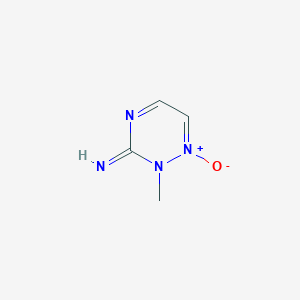
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes an ethoxy group, a methylcarbamoyl group, and a pyridinium ion paired with a perchlorate anion
Méthodes De Préparation
The synthesis of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate typically involves the reaction of 1-ethoxy-3-pyridinol with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy or methylcarbamoyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamoyl group and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The pyridinium ion enhances the compound’s solubility and stability, facilitating its transport and activity within biological systems.
Comparaison Avec Des Composés Similaires
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group and a methoxycarbonyl group instead of a methylcarbamoyl group.
1-Ethoxy-3-(methylcarbamoyl)pyridinium chloride: Similar to the perchlorate compound but with a chloride anion, this compound may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups and its perchlorate anion, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
90136-67-7 |
|---|---|
Formule moléculaire |
C9H13ClN2O6 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
1-ethoxy-N-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C9H12N2O2.ClHO4/c1-3-13-11-6-4-5-8(7-11)9(12)10-2;2-1(3,4)5/h4-7H,3H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
GSTZCOOFDCPECN-UHFFFAOYSA-N |
SMILES canonique |
CCO[N+]1=CC=CC(=C1)C(=O)NC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)




![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)




